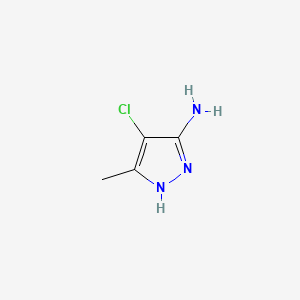
2-Phényl-1,3-thiazol-4-ol
Vue d'ensemble
Description
2-Phenyl-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Applications De Recherche Scientifique
2-Phenyl-1,3-thiazol-4-ol has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole compounds have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the compound is a solid at room temperature and should be stored at 2-8°c .
Analyse Biochimique
Biochemical Properties
2-Phenyl-1,3-thiazol-4-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including 2-Phenyl-1,3-thiazol-4-ol, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . These interactions often involve the binding of 2-Phenyl-1,3-thiazol-4-ol to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
2-Phenyl-1,3-thiazol-4-ol has been observed to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, 2-Phenyl-1,3-thiazol-4-ol can alter gene expression patterns, resulting in changes in the production of proteins that are critical for cell survival and proliferation . These effects highlight the potential of 2-Phenyl-1,3-thiazol-4-ol as a therapeutic agent in the treatment of various diseases.
Molecular Mechanism
The molecular mechanism of action of 2-Phenyl-1,3-thiazol-4-ol involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, 2-Phenyl-1,3-thiazol-4-ol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition results in the accumulation of DNA double-strand breaks, ultimately leading to cell death. Additionally, 2-Phenyl-1,3-thiazol-4-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1,3-thiazol-4-ol can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . The long-term effects of 2-Phenyl-1,3-thiazol-4-ol on cellular function have been investigated in both in vitro and in vivo studies. These studies have revealed that prolonged exposure to 2-Phenyl-1,3-thiazol-4-ol can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of 2-Phenyl-1,3-thiazol-4-ol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and antitumor activities . At higher doses, 2-Phenyl-1,3-thiazol-4-ol can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
2-Phenyl-1,3-thiazol-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, 2-Phenyl-1,3-thiazol-4-ol can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, resulting in changes in metabolite levels . These interactions underscore the complex role of 2-Phenyl-1,3-thiazol-4-ol in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Phenyl-1,3-thiazol-4-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Once inside the cell, 2-Phenyl-1,3-thiazol-4-ol can bind to various intracellular proteins, influencing its localization and accumulation . These interactions play a critical role in determining the bioavailability and efficacy of 2-Phenyl-1,3-thiazol-4-ol in different tissues.
Subcellular Localization
The subcellular localization of 2-Phenyl-1,3-thiazol-4-ol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, 2-Phenyl-1,3-thiazol-4-ol can be targeted to the mitochondria, where it may affect mitochondrial function and energy production . These localization patterns are essential for understanding the specific cellular functions and therapeutic potential of 2-Phenyl-1,3-thiazol-4-ol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-thiazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with thioamides under basic conditions. This process involves the nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization to form the thiazole ring .
Industrial Production Methods: Industrial production of thiazole derivatives, including 2-Phenyl-1,3-thiazol-4-ol, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-1,3-thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
2-Phenyl-1,3-thiazol-4-ol can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent.
Tiazofurin: An anticancer agent.
Abafungin: An antifungal agent.
Uniqueness: 2-Phenyl-1,3-thiazol-4-ol is unique due to its specific structural features and the range of biological activities it exhibits.
Propriétés
IUPAC Name |
2-phenyl-1,3-thiazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMLIFHRMDXEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340949 | |
| Record name | 2-Phenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-45-2 | |
| Record name | 2-Phenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)


![[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B1362818.png)

![4,4'-[Methylenebis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B1362826.png)
![2-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1362827.png)



![2-[4-(4-fluorophenyl)phenyl]acetic Acid](/img/structure/B1362845.png)
